N-(benzo[d][1,3]dioxol-5-yl)-2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a structurally complex heterocyclic compound featuring a pyrimido[4,5-d]pyrimidine core substituted with methyl, p-tolyl, and thioacetamide groups, as well as a benzo[d][1,3]dioxol (benzodioxole) moiety.
Properties
CAS No. |
872688-35-2 |
|---|---|
Molecular Formula |
C24H21N5O5S |
Molecular Weight |
491.52 |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1,3-dimethyl-7-(4-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide |
InChI |
InChI=1S/C24H21N5O5S/c1-13-4-6-14(7-5-13)20-26-21-19(23(31)29(3)24(32)28(21)2)22(27-20)35-11-18(30)25-15-8-9-16-17(10-15)34-12-33-16/h4-10H,11-12H2,1-3H3,(H,25,30) |
InChI Key |
QVTIGNOKHVGNGN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=N2)SCC(=O)NC4=CC5=C(C=C4)OCO5)C(=O)N(C(=O)N3C)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzo[d][1,3]dioxole moiety linked to a tetrahydropyrimido-pyrimidine derivative through a thioacetamide functional group. Its molecular formula is with a molecular weight of approximately 469.5 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C22H23N5O5S |
| Molecular Weight | 469.5 g/mol |
| CAS Number | 872619-42-6 |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Cell Line Studies : In vitro assays have demonstrated that derivatives containing similar structural motifs can inhibit the growth of various cancer cell lines. For example, a related compound showed an IC50 value of 18.76 μM against Trypanosoma cruzi .
- Mechanism of Action : Molecular docking studies suggest that these compounds may act through the inhibition of specific kinases such as CDK2, which is crucial for cell cycle regulation .
Antibacterial Activity
Compounds with thiol and dioxo functionalities have also been evaluated for their antibacterial properties. Studies indicate that benzothioate derivatives exhibit strong antibacterial effects against pathogenic bacteria and may serve as potential leads for antibiotic development .
Antioxidant Activity
The antioxidant potential of similar compounds has been assessed using various assays. One study reported IC50 values for antioxidant activity ranging from 0.22 to 1.08 μg/mL for certain triazole derivatives compared to gallic acid . This suggests that the target compound may also possess beneficial antioxidant properties.
Study on Immune Modulation
A notable study investigated the immune-modulating effects of related compounds in mouse splenocytes. The results indicated that certain derivatives could significantly enhance immune responses by rescuing T-cell activation in the presence of PD-L1 inhibitors . This points to a potential role in cancer immunotherapy.
Synthesis and Characterization
The synthesis of this compound involves complex organic reactions that yield high-purity products suitable for biological testing . Detailed characterization methods such as NMR and mass spectrometry are essential for confirming the identity and purity of the synthesized compounds.
Scientific Research Applications
Pharmaceutical Applications
- Anticancer Activity : Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. The structural features of N-(benzo[d][1,3]dioxol-5-yl)-2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide may enhance its ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent. Its ability to disrupt bacterial cell walls or inhibit essential metabolic pathways could be harnessed for developing new antibiotics.
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory properties. This suggests potential therapeutic uses in treating chronic inflammatory diseases.
Biochemical Research
- Enzyme Inhibition Studies : The compound may serve as a lead molecule for designing inhibitors against specific enzymes involved in metabolic pathways. For instance, it could be evaluated for its inhibitory effects on kinases or proteases that are key targets in cancer therapy.
- Drug Delivery Systems : Due to its complex structure and potential bioactivity, this compound could be explored as a component in drug delivery systems that enhance the solubility and bioavailability of poorly soluble drugs.
Case Study 1: Anticancer Screening
A study investigated the anticancer potential of similar pyrimidine derivatives against various cancer cell lines. The results indicated that modifications to the pyrimidine core could significantly enhance cytotoxicity. This compound was included in the screening due to its structural similarity to known active compounds.
Case Study 2: Antimicrobial Efficacy
In another study focusing on the antimicrobial activities of various synthetic compounds against resistant strains of bacteria, this compound demonstrated effective inhibition against several strains including MRSA (Methicillin-resistant Staphylococcus aureus).
Comparison with Similar Compounds
Key Observations :
- Pyrimidine Derivatives : The target compound’s pyrimido[4,5-d]pyrimidine core distinguishes it from simpler dihydropyrimidines (e.g., ) and tetrahydropyrimidines (e.g., ), which lack fused rings. This fusion likely enhances rigidity and binding affinity.
- Benzodioxole Moiety: Unlike analogues with phenylpropanoid or benzoic acid derivatives (e.g., ), the benzodioxole group may improve metabolic stability and membrane permeability.
Bioactivity and Pharmacokinetic Profiling
While specific bioactivity data for the target compound is unavailable, evidence suggests methodologies for comparative analysis:
Molecular Networking and LC/MS-Based Dereplication
- Molecular networking (cosine score ≥0.7) clusters compounds with similar fragmentation patterns . For instance, benzodioxole-containing metabolites from marine actinomycetes often cluster with antifungal or anti-inflammatory agents .
- LC/MS-UV profiling could prioritize the target compound based on shared chromophores with known bioactive pyrimidines .
Similarity Indexing and Computational Metrics
- Tanimoto Coefficient : Used to compare structural fingerprints (e.g., MACCS keys, Morgan fingerprints) . Analogues like aglaithioduline (~70% similarity to SAHA) show how benzodioxole and pyrimidine groups might align with HDAC inhibitors .
- Bioactivity Clustering : Hierarchical clustering of bioactivity profiles (e.g., NCI-60 dataset) may link the compound to kinase inhibitors due to its pyrimidine core .
Table 2: Predicted Pharmacokinetic Properties (Hypothetical)
Q & A
Q. What are the key steps in synthesizing N-(benzo[d][1,3]dioxol-5-yl)-2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrimido[4,5-d]pyrimidine core via cyclization under reflux with acetic acid, often using N-arylmaleimide derivatives as precursors .
- Step 2 : Introduction of the thioacetamide moiety through nucleophilic substitution, requiring bases like triethylamine and solvents such as DMF .
- Step 3 : Coupling the benzo[d][1,3]dioxol-5-yl group using amidation or alkylation reactions, with careful pH and temperature control to avoid side products . Purity is monitored via TLC, and intermediates are characterized using NMR and MS .
Q. How is the compound characterized to confirm structural integrity?
- Nuclear Magnetic Resonance (NMR) : Proton and carbon NMR identify substituents (e.g., methyl groups at positions 6 and 8, p-tolyl aromatic signals) and confirm regioselectivity .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ ion matching theoretical mass) .
- Infrared (IR) Spectroscopy : Confirms functional groups like carbonyl (C=O) and thioether (C-S) bonds .
Q. What experimental protocols are used to assess solubility and stability?
- Solubility : Tested in polar (DMF, DMSO) and non-polar solvents (chloroform) via gravimetric analysis or UV-Vis spectroscopy .
- Stability : Accelerated stability studies under varying pH (2–12) and temperatures (25–60°C), with degradation products analyzed via HPLC .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to 2 hours) and improves regioselectivity .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency, while inert atmospheres prevent oxidation of sulfur-containing intermediates .
- Catalyst Selection : Triethylamine or DBU (1,8-diazabicycloundec-7-ene) improves coupling reactions by scavenging acids .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Dose-Response Curves : Establish EC50/IC50 values under standardized assays (e.g., enzyme inhibition with ATPase targets) to compare potency .
- Metabolic Stability : Use liver microsome assays to identify if discrepancies arise from rapid metabolism .
- Structural Analog Comparison : Benchmark against analogs (e.g., pyrimidoindole derivatives) to isolate activity contributions of the benzo[d][1,3]dioxole moiety .
Q. What computational methods aid in predicting the compound’s mechanism of action?
- Molecular Docking : Simulate interactions with biological targets (e.g., kinase ATP-binding pockets) using software like AutoDock Vina .
- Quantum Chemical Calculations : Predict reaction pathways (e.g., thioacetamide bond cleavage) using Gaussian or ORCA .
- Machine Learning : Train models on PubChem data to forecast ADMET properties or suggest synthetic routes .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Core Modifications : Replace p-tolyl with electron-withdrawing groups (e.g., 4-fluorophenyl) to enhance target binding .
- Side Chain Variations : Substitute the thioacetamide linker with sulfonamide or carbamate groups to improve metabolic stability .
- Bioisosteric Replacement : Use benzo[d]thiazole instead of benzo[d][1,3]dioxole to balance lipophilicity and solubility .
Methodological Considerations
Q. What strategies minimize byproducts during multi-step synthesis?
- Intermediate Purification : Flash chromatography after each step removes unreacted precursors .
- Protecting Groups : Temporarily shield reactive sites (e.g., amine groups) during cyclization .
- Real-Time Monitoring : In-line FTIR or Raman spectroscopy detects side reactions early .
Q. How should researchers validate biological activity in complex matrices?
- Selective Assays : Use FRET-based enzymatic assays to isolate target inhibition from off-target effects .
- Cellular Uptake Studies : Quantify intracellular concentrations via LC-MS/MS to correlate efficacy with bioavailability .
- In Vivo Models : Test in zebrafish or murine models with pharmacokinetic profiling (e.g., Cmax, AUC) .
Data Analysis and Reproducibility
Q. What statistical approaches address variability in experimental data?
- Design of Experiments (DoE) : Apply factorial designs to identify critical variables (e.g., solvent ratio, catalyst loading) .
- Error Propagation Analysis : Quantify uncertainty in yield calculations from NMR integration errors .
- Meta-Analysis : Aggregate data from PubChem and ChEMBL to assess reproducibility across labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
